4-(5-Dimethylamino-1-methyl-2-oxo-1,2-dihydro-imidazo[4,5-b]pyridin-3-yl)-piperidine-1-carboxylic acid ethyl ester
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Overview
Description
Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological and chemical properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is common to maintain consistency and efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds such as 1H-imidazole, 2-methylimidazole, and 4,5-diphenylimidazole share structural similarities.
Piperidine Derivatives: Compounds like piperidine, 4-methylpiperidine, and 1-benzylpiperidine are structurally related.
Uniqueness
Ethyl 4-[5-(Dimethylamino)-1-methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H25N5O3 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
ethyl 4-[5-(dimethylamino)-1-methyl-2-oxoimidazo[4,5-b]pyridin-3-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25N5O3/c1-5-25-17(24)21-10-8-12(9-11-21)22-15-13(20(4)16(22)23)6-7-14(18-15)19(2)3/h6-7,12H,5,8-11H2,1-4H3 |
InChI Key |
ZTAGRECXQRNUPB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)N2C3=C(C=CC(=N3)N(C)C)N(C2=O)C |
Origin of Product |
United States |
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